5-fluoro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)nicotinamide
Description
Properties
IUPAC Name |
5-fluoro-N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N4O3S/c1-20-13-3-2-11(16)7-14(13)21(25(20,23)24)5-4-19-15(22)10-6-12(17)9-18-8-10/h2-3,6-9H,4-5H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVQXAWUBSADLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNC(=O)C3=CC(=CN=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)nicotinamide generally involves multiple steps. Starting with 5-fluoronicotinic acid, it undergoes a reaction with ethylamine to form 5-fluoronicotinamide. Concurrently, 6-fluoro-3-methylbenzo[c][1,2,5]thiadiazole-2,2-dioxide is prepared through the reaction of 6-fluorobenzothiadiazole with methyl iodide under specific conditions. Both intermediates undergo condensation to yield the final product.
Industrial Production Methods
Industrial synthesis of this compound may involve optimizing reaction conditions for yield and purity. Large-scale reactions are usually performed in batch reactors under controlled temperature and pressure.
Chemical Reactions Analysis
Types of Reactions
The compound typically undergoes reactions like oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation reactions often utilize oxidizing agents such as hydrogen peroxide or potassium permanganate. Reduction can be facilitated by hydrogen gas in the presence of palladium catalysts. Substitution reactions generally occur with nucleophilic reagents.
Major Products
Depending on the type of reaction, different products can be formed. For instance, oxidation might produce a hydroxylated derivative, while reduction could yield an amine-substituted product.
Scientific Research Applications
5-fluoro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)nicotinamide is utilized in various scientific domains:
Chemistry: : As a probe for studying reaction mechanisms.
Biology: : Investigating enzyme interactions and metabolic pathways.
Medicine: : Potential therapeutic applications in cancer and infectious diseases.
Industry: : Used in the synthesis of advanced materials and chemicals.
Mechanism of Action
The compound’s mechanism of action involves interacting with specific molecular targets, such as enzymes and receptors, which modulate biochemical pathways. Its fluorinated structure enhances its binding affinity and selectivity, influencing its efficacy.
Comparison with Similar Compounds
Research Implications and Limitations
- Hypotheses: The fluorine and dioxido groups may improve target selectivity and pharmacokinetics compared to chlorinated or non-polar analogs. The nicotinamide moiety could enable NAD⁺-like interactions in biological systems.
- Limitations : The absence of direct pharmacological data for the target compound necessitates reliance on structural extrapolation. Further studies should assess binding affinity (e.g., via crystallography using SHELX ) and in vitro activity.
Biological Activity
5-fluoro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)nicotinamide is a synthetic compound that has attracted attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Fluorine atoms : Two fluorine substituents enhance its biological activity.
- Thiadiazole ring : This heterocyclic structure is known for various biological activities.
- Nicotinamide moiety : Implicated in several metabolic processes.
The biological activity of this compound can be attributed to its interaction with specific biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It potentially modulates receptors related to cell signaling pathways, influencing processes such as apoptosis and proliferation.
Biological Activity Overview
The following table summarizes the primary biological activities observed for this compound based on current research findings.
Case Studies
Several studies have investigated the efficacy of this compound:
- Anticancer Activity : A study evaluated the effects of the compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability with an IC50 value of approximately 15 µM, suggesting potent anticancer properties.
- Antimicrobial Efficacy : In vitro tests revealed that the compound inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
- Anti-inflammatory Effects : Research involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages showed that treatment with this compound reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), indicating its potential as an anti-inflammatory agent.
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:
- Absorption : Rapid absorption post-administration has been reported.
- Distribution : High tissue permeability due to lipophilicity.
- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
- Excretion : Renal excretion predominates, with metabolites detected in urine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
